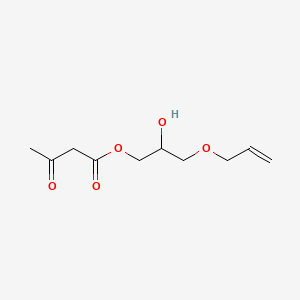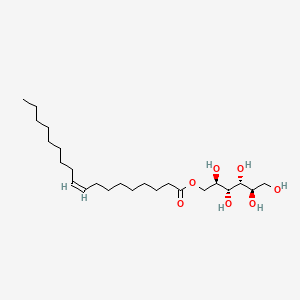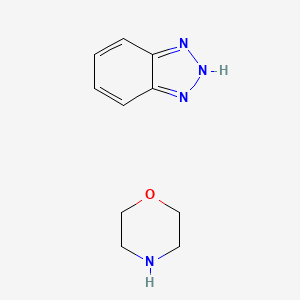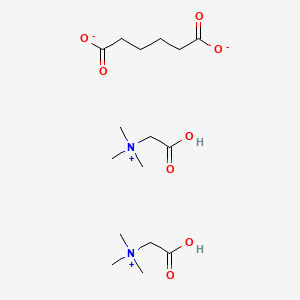
Bis((carboxymethyl)trimethylammonium) adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((carboxymethyl)trimethylammonium) adipate is a chemical compound with the molecular formula C16H32N2O8 and a molecular weight of 380.43388 g/mol It is known for its unique structure, which includes two carboxymethyl groups and a trimethylammonium group attached to an adipate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis((carboxymethyl)trimethylammonium) adipate typically involves the reaction of trimethylamine with adipic acid in the presence of a carboxymethylating agent. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Bis((carboxymethyl)trimethylammonium) adipate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Bis((carboxymethyl)trimethylammonium) adipate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of bis((carboxymethyl)trimethylammonium) adipate involves its interaction with molecular targets and pathways. The compound’s trimethylammonium group can interact with negatively charged biomolecules, affecting their structure and function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis((carboxymethyl)dimethylammonium) succinate
- Bis((carboxymethyl)ethylammonium) glutarate
- Bis((carboxymethyl)propylammonium) malonate
Uniqueness
Bis((carboxymethyl)trimethylammonium) adipate is unique due to its specific structure, which includes a trimethylammonium group and an adipate backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity .
Propriétés
Numéro CAS |
89713-95-1 |
|---|---|
Formule moléculaire |
C16H32N2O8 |
Poids moléculaire |
380.43 g/mol |
Nom IUPAC |
carboxymethyl(trimethyl)azanium;hexanedioate |
InChI |
InChI=1S/C6H10O4.2C5H11NO2/c7-5(8)3-1-2-4-6(9)10;2*1-6(2,3)4-5(7)8/h1-4H2,(H,7,8)(H,9,10);2*4H2,1-3H3 |
Clé InChI |
YHWGCHQULBISHJ-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CC(=O)O.C[N+](C)(C)CC(=O)O.C(CCC(=O)[O-])CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


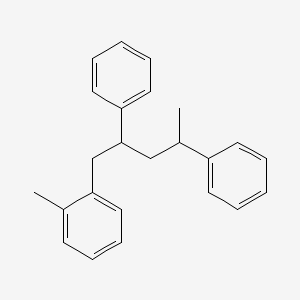
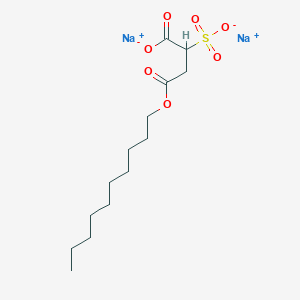
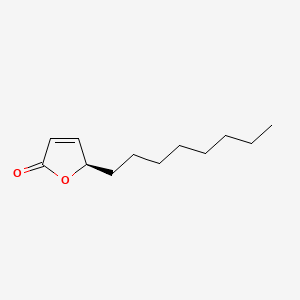
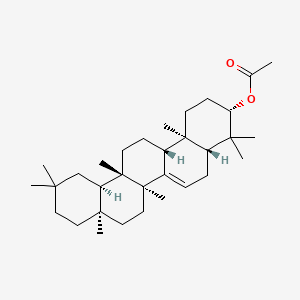
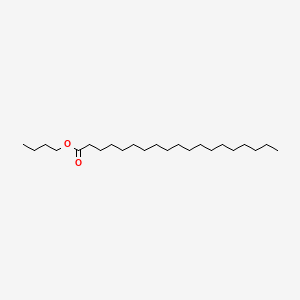
![N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine](/img/structure/B12660171.png)
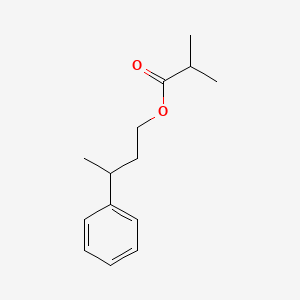
![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)

